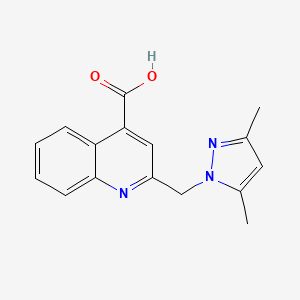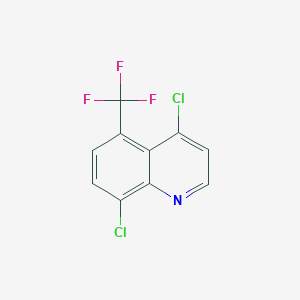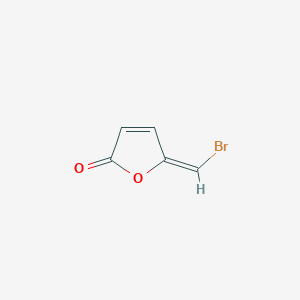
5-(Bromomethylene)-2(5h)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Bromomethylene)-2(5H)-furanone: is an organic compound that belongs to the class of furanones It is characterized by the presence of a bromomethylene group attached to the furanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethylene)-2(5H)-furanone typically involves the bromination of 2(5H)-furanone. One common method is the reaction of 2(5H)-furanone with bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature, and the product is isolated by standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 5-(Bromomethylene)-2(5H)-furanone can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The compound can participate in addition reactions with various reagents, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction Reactions: It can be oxidized to form corresponding furanone derivatives or reduced to yield different products depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Addition Reactions: Reagents like Grignard reagents, organolithium compounds, or hydride donors in solvents such as tetrahydrofuran or diethyl ether.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like ethanol or tetrahydrofuran.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminomethylene furanones, while addition reactions with Grignard reagents can produce alkylated furanones.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(Bromomethylene)-2(5H)-furanone is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be employed in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. It may be investigated for its ability to interact with specific biological targets, leading to the development of new pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique chemical properties make it valuable for various industrial applications.
Wirkmechanismus
The mechanism of action of 5-(Bromomethylene)-2(5H)-furanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethylene group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of proteins or other macromolecules, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
5-(Chloromethylene)-2(5H)-furanone: Similar structure with a chlorine atom instead of bromine.
5-(Iodomethylene)-2(5H)-furanone: Similar structure with an iodine atom instead of bromine.
5-(Fluoromethylene)-2(5H)-furanone: Similar structure with a fluorine atom instead of bromine.
Comparison: 5-(Bromomethylene)-2(5H)-furanone is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom is larger and more polarizable than chlorine, fluorine, or iodine, which can influence the compound’s reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where the properties of bromine are advantageous.
Eigenschaften
CAS-Nummer |
199744-38-2 |
|---|---|
Molekularformel |
C5H3BrO2 |
Molekulargewicht |
174.98 g/mol |
IUPAC-Name |
(5Z)-5-(bromomethylidene)furan-2-one |
InChI |
InChI=1S/C5H3BrO2/c6-3-4-1-2-5(7)8-4/h1-3H/b4-3- |
InChI-Schlüssel |
LKFZLSZOWSMZDX-ARJAWSKDSA-N |
SMILES |
C1=CC(=O)OC1=CBr |
Isomerische SMILES |
C\1=CC(=O)O/C1=C\Br |
Kanonische SMILES |
C1=CC(=O)OC1=CBr |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 5-(Bromomethylene)-2(5H)-furanone is a known quorum sensing inhibitor (QSI). While its exact mechanism of action is not fully elucidated, studies suggest it interferes with bacterial communication systems, particularly the autoinducer-2 (AI-2) pathway. [, ] This interference disrupts the ability of bacteria to coordinate gene expression based on population density, leading to downstream effects like reduced biofilm formation and decreased production of virulence factors. [, , ] For instance, in Listeria monocytogenes, this compound significantly reduced adhesion capacity and altered biofilm structure. []
A:
ANone: The provided research focuses primarily on the biological activity of this compound as a quorum sensing inhibitor. There is no mention of catalytic properties or applications in these studies.
A: Studies have explored incorporating this compound into poly(L-lactic acid) nanoparticles for sustained release, demonstrating its potential for formulation into drug delivery systems. [, , ] This suggests efforts to enhance its stability and delivery for therapeutic applications.
A: Detailed PK/PD information, including ADME profiles and in vivo activity, is limited in the provided research. Studies primarily focus on in vitro efficacy against bacterial biofilms. [, , , ] Further research is necessary to establish its PK/PD properties.
A: In vitro studies demonstrate that this compound effectively inhibits biofilm formation in various bacterial species, including Listeria monocytogenes, Staphylococcus aureus, and oral streptococci. [, , ] One in vivo study showed that a coating containing this compound on titanium implants prevented peri-implant infection in dogs. [] These findings suggest potential therapeutic applications, but further in vivo research is required.
A: While the provided research does not focus extensively on toxicology, one study mentions that this compound can be toxic at high concentrations. [] Further research is essential to establish a comprehensive safety profile, including potential long-term effects.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl 5-[(2-chloropropanoyl)amino]isophthalate](/img/structure/B3039074.png)
amine](/img/structure/B3039079.png)
![4-[(2E)-3-(1-methylpyrrolidin-2-yl)prop-2-en-1-yl]morpholine](/img/structure/B3039081.png)
![2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}acetic acid](/img/structure/B3039082.png)
![[3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-(4-bromophenyl)methanone](/img/structure/B3039084.png)
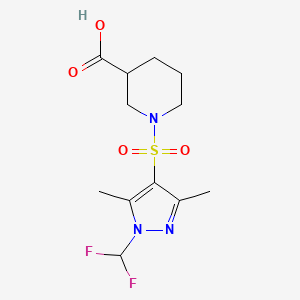
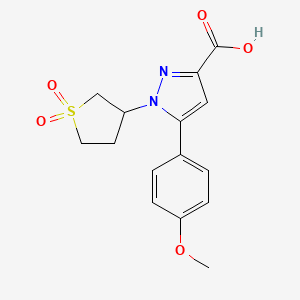
![3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3039088.png)
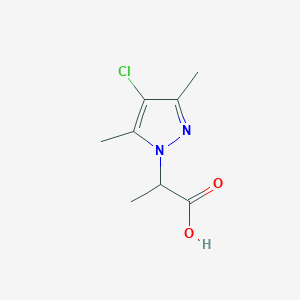
![1-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(3-thienyl)-1H-pyrazol-5-amine](/img/structure/B3039090.png)
![2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 3-(2-chlorophenyl)-4-isoxazolecarboxylate](/img/structure/B3039091.png)
![3-{[(4-fluorophenyl)methyl]sulfanyl}-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole](/img/structure/B3039092.png)
